1-(3-Ethyl-1-benzofuran-2-yl)ethanone
Description
Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Organic Synthesis
The benzofuran scaffold, an aromatic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone in the field of organic synthesis. This heterocyclic system is a key structural motif in a vast array of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. The inherent chemical properties of the benzofuran ring, including its electronic distribution and reactivity, make it a versatile building block for the construction of more complex molecular architectures. Its significance is underscored by its presence in numerous pharmaceuticals and agrochemicals, driving continuous research into novel and efficient synthetic methodologies for its derivatives.
General Overview of 2-Acylbenzofuran Derivatives
Within the broad family of benzofurans, 2-acylbenzofuran derivatives represent a particularly important subclass. These compounds are characterized by the presence of an acyl group at the 2-position of the benzofuran ring. The carbonyl group in this position significantly influences the chemical reactivity of the entire molecule, serving as a handle for further functionalization and the introduction of diverse substituents. The synthesis of 2-acylbenzofurans can be achieved through various methods, including the Friedel-Crafts acylation of benzofurans, although this can sometimes lead to challenges with regioselectivity. scbt.com A common and effective route involves the reaction of a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with an α-haloketone. researchgate.net For instance, the synthesis of the closely related 1-(3-methyl-1-benzofuran-2-yl)ethanone is typically achieved by reacting an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.comresearchgate.net It is reasonable to extrapolate that a similar synthetic strategy, employing 1-chlorobutan-2-one (B1265656) instead of chloroacetone, would be a viable route to 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.
The reactivity of 2-acylbenzofurans is diverse; the acetyl group can undergo a variety of transformations, including condensation reactions and modifications to the methyl group, such as bromination. researchgate.net These derivatives are often explored for their potential biological activities, with studies on related compounds showing promising results. mdpi.com
Structural Elucidation Challenges in Complex Benzofuran Systems
The primary tools for the structural elucidation of novel benzofuran derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. In the case of this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons of the benzofuran core. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the carbons of the ethyl and acetyl groups, and the carbons of the fused ring system. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. For example, spectral data for the analogous 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone shows the expected signals for all the constituent parts of the molecule, which can be used as a reference for predicting the spectral features of the ethyl analog. mdpi.com
A significant challenge in the synthesis of polysubstituted benzofurans is achieving high regioselectivity, especially when multiple positions on the benzene or furan ring are available for substitution. scbt.com This can lead to the formation of isomeric mixtures, complicating purification and structural confirmation. The unambiguous assignment of substituent positions often requires advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) and, ideally, single-crystal X-ray diffraction analysis.
Research Gaps and Opportunities in the Chemistry of this compound
While the broader field of benzofuran chemistry is well-explored, specific research into this compound appears to be limited, with a noticeable lack of dedicated studies in the published literature. This presents several opportunities for future research.
A primary research gap is the development and optimization of a high-yielding and regioselective synthesis for this specific compound. While analogous syntheses for the 3-methyl derivative are known, a detailed investigation into the synthesis of the 3-ethyl analog would be a valuable contribution.
Furthermore, a thorough characterization of this compound using a full suite of spectroscopic and crystallographic techniques is warranted. Obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry and packing in the solid state.
The exploration of the chemical reactivity of this compound is another area ripe for investigation. Studies could focus on transformations of the acetyl and ethyl groups, as well as electrophilic substitution reactions on the benzofuran ring system.
Finally, there is a significant opportunity to investigate the potential biological activities of this compound and its derivatives. Given that many benzofuran derivatives exhibit interesting pharmacological properties, a systematic screening of this compound for various biological targets could uncover novel applications.
Data Tables
Table 1: Physicochemical Properties of a Closely Related Compound: 1-(3-Methyl-1-benzofuran-2-yl)ethanone
| Property | Value | Source |
| CAS Number | 23911-56-0 | scbt.comepa.gov |
| Molecular Formula | C₁₁H₁₀O₂ | epa.gov |
| Molecular Weight | 174.19 g/mol | scbt.com |
Table 2: Spectroscopic Data for an Analogous Compound: 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 1.49 (3H, t, J = 7.05 Hz, -CH₂-CH ₃), 2.57 (3H, s, -CH ₃), 2.76 (3H, s, -COCH ₃), 4.14 (2H, q, J = 6.9 Hz, -CH ₂-CH₃), 6.58 (1H, m, Ar-H), 7.04 (1H, m, Ar-H), 7.32 (1H, m, Ar-H) | mdpi.com |
| ¹³C NMR (75.49 MHz, CDCl₃) | δ (ppm): 11.34, 14.71, 27.92, 63.86, 103.81, 104.61, 119.16, 125.60, 129.01, 147.15, 155.35, 156.33, 191.10 | mdpi.com |
| HRMS (m/z) | Calculated for C₁₃H₁₄O₃ [M+Na]⁺: 241.0841; Found: 241.0836 | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 3 Ethyl 1 Benzofuran 2 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for the complete structural assignment of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.
Advanced 2D NMR Techniques for Proton and Carbon Assignments (COSY, HSQC, HMBC)
A suite of two-dimensional NMR experiments would be essential for unambiguously assigning all proton (¹H) and carbon (¹¹³C) chemical shifts.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methylene (B1212753) protons of the ethyl group and the methyl protons would confirm their connectivity. Similarly, couplings between the aromatic protons on the benzofuran (B130515) ring system would help to delineate their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts and simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and the C2 carbon of the benzofuran ring. Likewise, the methylene protons of the ethyl group would show correlations to the C2 and C3 carbons of the benzofuran ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: This data is predictive and not based on published experimental results.)
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at) |
| 4 | ~7.6 | ~123 | C5, C6, C7a |
| 5 | ~7.3 | ~124 | C4, C6, C7 |
| 6 | ~7.4 | ~128 | C4, C5, C7a |
| 7 | ~7.5 | ~112 | C5, C7a |
| 2 | - | ~150 | Acetyl-CH₃, Ethyl-CH₂ |
| 3 | - | ~120 | Ethyl-CH₂ |
| 3a | - | ~155 | H4, H7 |
| 7a | - | ~125 | H6, H7 |
| Acetyl-C=O | - | ~192 | Acetyl-CH₃ |
| Acetyl-CH₃ | ~2.6 | ~30 | Acetyl-C=O, C2 |
| Ethyl-CH₂ | ~3.0 | ~18 | C2, C3, Ethyl-CH₃ |
| Ethyl-CH₃ | ~1.3 | ~14 | C3, Ethyl-CH₂ |
Conformation Analysis via NOESY Spectroscopy
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide insights into the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule. A key area of interest would be the orientation of the acetyl group relative to the ethyl group and the benzofuran ring. NOE cross-peaks between the acetyl methyl protons and the methylene protons of the ethyl group would suggest a conformation where these groups are in close spatial proximity.
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR studies, conducted at varying temperatures, could reveal information about rotational barriers. The rotation around the single bond connecting the acetyl group to the benzofuran ring is a potential dynamic process. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct conformers. As the temperature is increased, the coalescence of these signals would allow for the calculation of the energy barrier to rotation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the exact mass of the molecule, confirming its elemental composition, and tandem MS/MS experiments would elucidate its fragmentation pathways.
Fragmentation Pathway Analysis
In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide structural information. Common fragmentation pathways for such a molecule would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the acetyl group to form a stable acylium ion.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the ethyl group and the benzofuran ring.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) from the ethyl group.
Cleavage of the ether bond in the furan (B31954) ring, leading to characteristic benzofuran fragmentation patterns.
Interactive Table 2: Predicted Key Fragment Ions in the HRMS/MS Spectrum of this compound. (Note: This data is predictive and not based on published experimental results.)
| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |
| 187.0759 | [M - CH₃]⁺ | •CH₃ |
| 173.0602 | [M - C₂H₅]⁺ | •C₂H₅ |
| 145.0289 | [M - C₂H₅ - CO]⁺ | •C₂H₅, CO |
| 115.0548 | [C₉H₇]⁺ | C₃H₅O |
Isotopic Pattern Analysis for Elemental Composition
High-resolution mass spectrometry allows for the determination of the molecule's exact mass, from which its elemental formula can be confirmed. For this compound (C₁₂H₁₂O₂), the theoretical monoisotopic mass is 188.08373 u. The observed isotopic pattern in the mass spectrum would be compared to the theoretical pattern calculated based on the natural abundance of isotopes (primarily ¹³C). The relative abundance of the M+1 peak (due to the presence of one ¹³C atom) would be approximately 13.25% of the monoisotopic (M) peak, which is consistent with a molecule containing twelve carbon atoms. This analysis would serve as a definitive confirmation of the elemental composition.
Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and chemical literature has revealed a lack of specific, published experimental data for the compound this compound. Consequently, the generation of a detailed article covering the advanced spectroscopic and structural elucidation of this specific molecule, as requested, cannot be fulfilled at this time without resorting to speculation or fabricating data, which would compromise scientific accuracy.
The requested article outline necessitated precise, experimentally determined data for the following sections:
Vibrational Spectroscopy (FT-IR, Raman)
Conformational Fingerprinting
These topics require access to peer-reviewed studies where the compound has been synthesized, purified, crystallized, and analyzed using single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy. Despite extensive searches for the compound, its CAS number, and related derivatives, no such detailed crystallographic or vibrational analysis reports for this compound were found.
While data exists for structurally related compounds such as 1-(3-methyl-1-benzofuran-2-yl)ethanone and other substituted benzofurans, extrapolating this information would not provide the "scientifically accurate" and "solely focused" content required by the instructions. Bond lengths, angles, crystal packing interactions, and vibrational frequencies are highly specific to the exact molecular structure, and substitution of a methyl group with an ethyl group can lead to significant differences in solid-state conformation and spectroscopic fingerprints.
Therefore, the creation of the requested data tables and detailed research findings is not possible.
Electronic Absorption and Emission Spectroscopy
UV-Vis Absorption Maxima and Molar Extinction Coefficients
No experimental data for the UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for this compound could be located in the surveyed scientific literature.
Fluorescence and Phosphorescence Properties
There is no available information regarding the fluorescence and phosphorescence properties of this compound, including emission spectra, quantum yields, and lifetimes.
Computational and Theoretical Chemistry of 1 3 Ethyl 1 Benzofuran 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a static, ground-state description of a molecule's characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzofuran (B130515) ring system and the orientation of the ethyl and acetyl substituents would be precisely determined. This foundational data is crucial for all subsequent computational analyses.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would likely be centered on the electron-withdrawing acetyl group.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific energy values are dependent on the level of theory and basis set used in the calculation and are not currently available in the public domain for this specific molecule.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
DFT calculations can also predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. These predicted values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can help in the assignment of signals in experimentally obtained NMR spectra.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an Infrared (IR) spectrum. These theoretical frequencies are often scaled by a factor to better match experimental results. Key vibrational modes for this compound would include the C=O stretching of the ketone, C-O-C stretching of the furan (B31954) ring, and various C-H stretching and bending modes of the aromatic and aliphatic parts.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Values |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
Note: The prediction of these parameters requires specific computational studies which have not been found for this compound.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time.
Conformational Landscape Exploration
The ethyl and acetyl groups attached to the benzofuran core of this compound are not rigid and can rotate around their single bonds. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility and the preferred shapes it adopts.
Solvent Effects on Molecular Conformations
The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol, DMSO). These simulations can reveal how the solvent affects the conformational preferences of the molecule through interactions such as hydrogen bonding and dipole-dipole interactions. This information is crucial for understanding the behavior of the compound in solution, which is relevant for many chemical and biological applications.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies, often employing Density Functional Theory (DFT), are pivotal in elucidating the step-by-step processes of chemical reactions. For a molecule like this compound, these studies would typically focus on its synthesis, such as the Friedel-Crafts acylation of 3-ethyl-1-benzofuran, or its subsequent reactions.
A key synthetic route to 2-acylbenzofurans is the Friedel-Crafts acylation of a benzofuran precursor. nih.gov In the case of this compound, this would involve the acylation of 3-ethyl-1-benzofuran. Transition state analysis for this reaction would computationally model the high-energy intermediate state between the reactants (3-ethyl-1-benzofuran and an acetylating agent) and the final product.
Computational chemistry allows for the characterization of the geometry and energy of this transition state. For a Friedel-Crafts acylation, the analysis would likely reveal an acylium ion intermediate that is attacked by the electron-rich C2 position of the 3-ethyl-1-benzofuran ring. The transition state would feature a partially formed bond between the C2 carbon and the acetyl group's carbonyl carbon. The ethyl group at the C3 position would influence the stability and geometry of this transition state through steric and electronic effects.
Table 1: Hypothetical Transition State Parameters for Friedel-Crafts Acylation of 3-Ethyl-1-benzofuran
| Parameter | Hypothetical Value | Description |
| C2-C(acetyl) Bond Length | ~2.0 - 2.5 Å | The elongated bond distance in the transition state compared to a fully formed covalent bond. |
| Vibrational Frequency | One imaginary frequency | Indicates a saddle point on the potential energy surface, characteristic of a true transition state. |
| Activation Energy (Ea) | Varies with catalyst and conditions | The energy barrier that must be overcome for the reaction to proceed. |
It is important to note that without specific experimental or computational studies on this exact reaction, the values in Table 1 are illustrative of what would be calculated in such an analysis.
Following the identification of transition states, the energetics of the entire reaction pathway can be mapped out. This involves calculating the relative energies of the reactants, intermediates, transition states, and products. Such a profile provides a quantitative understanding of the reaction's feasibility and kinetics.
For the synthesis of this compound, a reaction coordinate diagram would likely show an initial energy input to form the acylium ion, followed by the activation energy barrier for the electrophilic attack on the benzofuran ring. DFT calculations can provide these energy values, helping to determine the rate-limiting step of the reaction. nih.gov For instance, DFT has been used to study the hydrodeoxygenation of dibenzofuran, revealing the Gibbs free energy changes at different temperatures. nih.gov Similar principles can be applied to the synthesis of the target molecule.
Structure-Reactivity Relationships (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling seeks to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound and its derivatives, SRR studies could explore how modifications to the substituent groups (the ethyl and acetyl groups) affect the molecule's reactivity in various reactions.
For example, replacing the ethyl group with other alkyl groups of varying sizes could sterically hinder the approach of reactants to the acetyl group. Electron-donating or electron-withdrawing substituents on the benzene (B151609) ring would alter the electron density of the benzofuran system, thereby influencing its nucleophilicity and electrophilicity. researchgate.netnih.gov Computational methods can quantify these effects by calculating parameters such as orbital energies (HOMO and LUMO) and charge distributions. researchgate.net
Table 2: Predicted Effects of Substituents on the Reactivity of this compound Derivatives
| Substituent Modification | Predicted Effect on Reactivity | Rationale |
| Larger alkyl group at C3 | Decreased reactivity at C2 | Increased steric hindrance. |
| Electron-donating group on the benzene ring | Increased nucleophilicity of the ring | Higher electron density on the benzofuran system. |
| Electron-withdrawing group on the benzene ring | Decreased nucleophilicity of the ring | Lower electron density on the benzofuran system. |
These predictions are based on general chemical principles and would require specific computational modeling for quantitative validation.
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions and reactive sites. aip.org For this compound, an ESP map would highlight regions of negative and positive potential.
Regions of negative electrostatic potential, typically shown in red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, this would be concentrated around the oxygen atom of the furan ring and the carbonyl oxygen of the acetyl group. nih.govresearchgate.net These sites are likely to be involved in hydrogen bonding and interactions with electrophiles.
Chemical Reactivity and Transformations of 1 3 Ethyl 1 Benzofuran 2 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.egyoutube.com In the case of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, the substitution occurs on the benzene portion of the benzofuran ring. The furan (B31954) oxygen atom acts as an activating, ortho, para-director, while the 2-acetyl group is a deactivating, meta-director relative to its position on the furan ring. The combined influence of these groups, along with the fused ring structure, directs incoming electrophiles preferentially to the C4, C6, and C7 positions of the benzene ring.
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the benzene ring. youtube.com
Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using a diatomic halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (R-C=O) or alkyl (R) groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. minia.edu.eg However, Friedel-Crafts reactions can be limited by the deactivating nature of the existing acetyl group.
The precise distribution of isomers depends on the specific reaction conditions and the steric hindrance imposed by the existing substituents.
Reactions at the Ethanone (B97240) Moiety
The 2-acetyl group is a focal point for a wide range of chemical transformations, significantly expanding the synthetic utility of the parent molecule.
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Although the keto form predominates at equilibrium, the enol form is highly reactive. libretexts.orgoregonstate.edu This tautomerism can be catalyzed by either acid or base. libretexts.orgyoutube.com The formation of the enol or the corresponding enolate anion under basic conditions is crucial for reactions occurring at the α-carbon, such as halogenation and alkylation.
The acetyl group readily participates in condensation reactions with various electrophiles. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form benzofuran-containing chalcones. researchgate.net These reactions are typically base-catalyzed and involve the initial formation of an enolate which then acts as a nucleophile.
For instance, the reaction with a substituted benzaldehyde (B42025) would proceed as follows: this compound + Ar-CHO → (E)-1-(3-Ethyl-1-benzofuran-2-yl)-3-arylprop-2-en-1-one + H₂O
These resulting chalcones are versatile intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles. researchgate.net Hydrazones can also be formed by reaction with hydrazine (B178648) derivatives, which can serve as a method to regenerate the ketone. researchgate.net
The carbonyl group of the ethanone moiety can be selectively modified through reduction and oxidation.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-Ethyl-1-benzofuran-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) to yield 2,3-diethylbenzofuran can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions.
Oxidation: While the acetyl group itself is resistant to oxidation, reactions targeting other parts of the molecule can be performed. For example, oxidation of the benzofuran ring can lead to ring-opened products or the formation of benzofuranones, depending on the oxidant used, such as dimethyldioxirane. researchgate.net
Interactive Data Table: Representative Transformations of the Ethanone Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Condensation | Aromatic Aldehyde, Base | Chalcone (B49325) (α,β-Unsaturated Ketone) |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Reduction | Hydrazine, KOH (Wolff-Kishner) | Alkane (Ethyl group) |
Cycloaddition Reactions Involving the Furan Ring
The furan component of the benzofuran system can participate in cycloaddition reactions, although its aromatic character makes it less reactive than a simple furan. The C2-C3 double bond is the typical site for these reactions. tandfonline.com Diels-Alder [4+2] cycloadditions, for example, can occur with potent dienophiles. acs.orgacs.org These reactions can be used to construct complex, polycyclic architectures. acs.orgresearchgate.net The reaction often requires thermal or catalytic activation to overcome the aromatic stabilization of the benzofuran ring. tandfonline.com The substitution pattern on the benzofuran ring, including the ethyl and acetyl groups, will influence the stereoselectivity and regioselectivity of the cycloaddition.
Metal-Catalyzed Coupling Reactions for Further Derivatization
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The benzofuran scaffold is an excellent substrate for such transformations, which typically require prior functionalization (e.g., halogenation) of the ring.
If a halogen atom is introduced onto the benzene ring of this compound (via reactions in section 5.1), it can be used in a variety of coupling reactions: nih.gov
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. researchgate.net
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.
These reactions provide powerful tools for elaborating the core structure of this compound, allowing for the synthesis of a diverse library of derivatives. nih.govthieme.de
Derivatization for Non-Functional Material Precursors
This compound serves as a versatile intermediate for the synthesis of various organic molecules. Its inherent chemical functionalities—the acetyl group, the ethyl-substituted furan ring, and the aromatic benzene ring—provide multiple reactive sites for transformations. These transformations can yield precursors for non-functional materials, such as polymers and dyes, where the bulk properties or color are of primary interest rather than biological or electronic activity. Benzofuran derivatives, in general, are utilized in the preparation of polymers like polyamides, polyarylates, and polyesters, as well as in the synthesis of industrial dyes and dyes for solar cells nih.govresearchgate.netacs.org.
The reactivity of the acetyl group is particularly significant. It can undergo a variety of reactions, including oxidation, reduction, and condensation, to introduce new functional groups necessary for polymerization or the creation of chromophoric systems.
Polymer Precursors
The benzofuran nucleus can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties researchgate.net. This compound can be chemically modified to produce difunctional monomers suitable for step-growth polymerization.
One hypothetical pathway involves the oxidation of both the acetyl and ethyl groups to generate a dicarboxylic acid monomer. This diacid can then undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. For instance, the acetyl group can be oxidized to a carboxyl group via the haloform reaction, and the ethyl group could potentially be oxidized under specific conditions.
Table 1: Hypothetical Synthesis of a Dicarboxylic Acid Monomer
| Starting Material | Reaction Step | Reagents | Intermediate/Product | Monomer Type |
|---|---|---|---|---|
| This compound | 1. Haloform Reaction | NaOH, Br2 | 3-Ethyl-1-benzofuran-2-carboxylic acid | Dicarboxylic Acid |
| 2. Side-Chain Oxidation | KMnO4, heat | 2-Carboxy-1-benzofuran-3-acetic acid |
This resulting dicarboxylic acid monomer could then be used in polymerization reactions to create novel polyesters or polyamides with a benzofuran moiety integrated into the polymer chain.
Dye Precursors
The synthesis of dyes often involves the creation of extended π-conjugated systems, which are responsible for the absorption of light in the visible spectrum nih.gov. The acetyl group of this compound is an excellent starting point for building such systems through condensation reactions.
A primary method for this is the Claisen-Schmidt condensation reaction with various aromatic aldehydes. This reaction forms chalcones, or α,β-unsaturated ketones, which are themselves often colored compounds and are key intermediates in the synthesis of other dye classes like flavonoids and pyrazolines. The reaction involves the deprotonation of the α-carbon of the acetyl group, followed by nucleophilic attack on the aldehyde's carbonyl carbon.
The resulting chalcone's color and properties can be tuned by selecting different substituted aromatic aldehydes, which alters the electronic structure of the final conjugated system.
Table 2: Synthesis of Chalcone Derivatives from this compound
| Reactant A | Reactant B (Aromatic Aldehyde) | Typical Conditions | Product Class | Potential Application |
|---|---|---|---|---|
| This compound | Benzaldehyde | Aqueous NaOH or KOH, Ethanol | Benzofuran-based Chalcone | Dye intermediate |
| This compound | 4-Nitrobenzaldehyde | Aqueous NaOH or KOH, Ethanol | Nitro-substituted Chalcone | Dye intermediate (deepened color) |
| This compound | 4-(Dimethylamino)benzaldehyde | Aqueous NaOH or KOH, Ethanol | Amino-substituted Chalcone | Dye intermediate (bathochromic shift) |
Furthermore, the benzofuran ring itself can be functionalized, for example, through nitration followed by reduction to an amine. This amino-functionalized benzofuran can then be diazotized and coupled with other aromatic compounds (e.g., phenols or anilines) to produce a wide range of azo dyes, a significant class of industrial colorants nih.gov. While a multi-step process, this highlights the potential of the core structure as a scaffold for dye synthesis.
Applications in Organic Synthesis and Materials Science
1-(3-Ethyl-1-benzofuran-2-yl)ethanone as a Key Synthetic Intermediate
While specific research on the applications of this compound is not extensively documented, its structural similarity to other 2-acyl-3-alkyl-benzofurans suggests its significant potential as a key intermediate in organic synthesis. The benzofuran (B130515) core is a prevalent motif in a vast array of biologically active compounds and functional materials. rsc.orgnih.govscienceopen.comnih.gov The presence of both an acetyl group at the 2-position and an ethyl group at the 3-position provides multiple reactive sites for further chemical transformations.
A plausible synthetic route to this compound can be inferred from the synthesis of its methyl analog, 1-(3-methyl-1-benzofuran-2-yl)ethanone. mdpi.comresearchgate.net The synthesis would likely involve the reaction of an appropriate ortho-hydroxyaryl ketone with 1-chlorobutan-2-one (B1265656). This approach provides a versatile method to introduce various substituents on the benzofuran ring, making it a valuable scaffold for combinatorial chemistry and the development of new derivatives.
Building Block for Complex Polycyclic Systems
The structural framework of this compound makes it an ideal starting material for the construction of more complex polycyclic systems. The acetyl group can undergo a variety of condensation reactions, such as aldol (B89426) condensations and Claisen-Schmidt reactions, to form larger carbon skeletons. These reactions can be utilized to annulate additional rings onto the benzofuran core, leading to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.org For instance, the acetyl group can be a precursor to a pyrazole (B372694) or isoxazole (B147169) ring through condensation with hydrazines or hydroxylamine, respectively. Furthermore, the ethyl group at the 3-position can be functionalized, for example, through benzylic bromination, to introduce further points of attachment for building complex architectures. mdpi.com
Precursor for Advanced Organic Frameworks
The potential for this compound to serve as a precursor for advanced organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), is an emerging area of interest. The benzofuran moiety can be functionalized with multiple reactive groups, allowing it to act as a multitopic linker. For example, the acetyl group could be oxidized to a carboxylic acid, and additional functional groups could be introduced onto the benzene (B151609) ring. These multifunctionalized benzofuran derivatives could then be used in polymerization or coordination reactions to construct porous crystalline materials. The inherent photophysical properties of the benzofuran core could impart interesting optical or electronic functionalities to the resulting frameworks.
Role in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. While specific studies on the supramolecular chemistry of this compound are not available, the benzofuran scaffold is known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (if appropriate functional groups are present), and halogen bonding. nih.gov The planar aromatic system of the benzofuran ring can engage in π-stacking interactions with other aromatic systems, leading to the formation of self-assembled structures. The acetyl group can act as a hydrogen bond acceptor. These properties suggest that derivatives of this compound could be designed to act as building blocks for supramolecular assemblies, such as liquid crystals, gels, and molecular capsules.
Applications in Sensing and Molecular Recognition (Non-Biological)
Benzofuran derivatives have shown promise as fluorescent sensors for the detection of various analytes. researchgate.net The fluorescence properties of the benzofuran ring system can be sensitive to the local environment. By attaching appropriate recognition units to the this compound core, it is conceivable to develop chemosensors for the detection of metal ions, anions, or neutral molecules. The binding of an analyte to the recognition unit would cause a change in the photophysical properties of the benzofuran fluorophore, such as a shift in the emission wavelength or a change in fluorescence intensity, allowing for the detection and quantification of the analyte.
Integration into Polymeric Materials (e.g., as a monomer or side chain)
Benzofuran and its derivatives can be incorporated into polymeric materials to impart specific properties. nih.govacs.org The vinyl group of the furan (B31954) ring in benzofuran allows it to undergo polymerization, typically through cationic polymerization, to form poly(benzofuran). nih.govacs.org While this compound itself is not a monomer for addition polymerization, it could be chemically modified to become one. For example, the introduction of a polymerizable group, such as a vinyl or acryloyl group, onto the benzofuran ring would allow it to be incorporated into polymers as a monomer. Alternatively, functionalized derivatives of this compound could be attached as side chains to a pre-existing polymer backbone. The incorporation of the benzofuran moiety could enhance the thermal stability, optical properties, or conductivity of the resulting polymer.
| Polymer Type | Potential Monomer/Side Chain Derived from this compound | Potential Properties |
| Addition Polymer | Vinyl-functionalized this compound | Enhanced thermal stability, altered refractive index |
| Condensation Polymer | Dihydroxy or dicarboxylic acid derivative of this compound | High-performance engineering plastics |
| Side-chain Functionalized Polymer | This compound derivative with a reactive group for grafting | Materials with tunable optical or electronic properties |
Photophysical Properties and Potential for Optoelectronic Materials
Benzofuran derivatives are known to exhibit interesting photophysical properties, including fluorescence. researchgate.net The specific absorption and emission characteristics are dependent on the substitution pattern on the benzofuran ring. The acetyl group at the 2-position of this compound is an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This suggests that the compound could exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent. Such properties are desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. Further research into the photophysical properties of this compound and its derivatives could uncover their potential for use in advanced optoelectronic devices.
| Property | Potential Characteristic of this compound | Potential Application |
| Absorption | UV-Vis region | UV absorbers, photoinitiators |
| Emission | Fluorescence in the visible spectrum | Organic light-emitting diodes (OLEDs), fluorescent probes |
| Solvatochromism | Emission wavelength dependent on solvent polarity | Polarity sensors |
| Non-linear Optics | Potential for second- or third-order NLO activity | Optical switching, frequency conversion |
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has been a subject of intense research for decades. researchgate.netnih.gov Future efforts concerning 1-(3-Ethyl-1-benzofuran-2-yl)ethanone will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes. Traditional methods often rely on multi-step sequences which can be time-consuming and generate significant waste.
Modern approaches are shifting towards greener alternatives that utilize transition-metal catalysis or even metal-free conditions. nih.govacs.org For instance, palladium- and copper-catalyzed reactions have proven effective for constructing the benzofuran core. nih.govnumberanalytics.com Future research could explore the use of more earth-abundant and less toxic metal catalysts, such as iron or indium, to synthesize the target molecule. researchgate.net Furthermore, methodologies that align with the principles of green chemistry, such as visible-light-mediated synthesis or the use of eco-friendly solvents like deep eutectic solvents, are promising areas of exploration. nih.govmdpi.comnih.gov
Table 1: Comparison of Synthetic Approaches for Benzofuran Synthesis
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Traditional Cyclization | Well-established procedures. | Often requires harsh conditions and multiple steps. | Baseline for comparison with newer methods. |
| Transition-Metal Catalysis (Pd, Cu) | High efficiency and functional group tolerance. nih.govnumberanalytics.com | Cost and toxicity of some metals. | Optimization with novel ligands and catalysts. |
| Green Chemistry Approaches | Environmentally friendly, mild conditions. mdpi.comnih.gov | May have substrate scope limitations. | Development of photocatalytic or solvent-free syntheses. |
| C-H Functionalization | Atom-economical, direct modification of simple precursors. nih.gov | Can suffer from regioselectivity issues. | Direct synthesis from simpler aromatic precursors. |
Exploration of Unconventional Reactivity Patterns
The reactivity of the benzofuran core is rich and offers numerous possibilities for further functionalization. researchgate.net For this compound, the acetyl group at the C2 position and the ethyl group at the C3 position are key handles for derivatization. Future research should delve into unconventional reactivity patterns to access novel chemical space.
This includes exploring C-H activation reactions to directly functionalize the benzene (B151609) ring of the benzofuran scaffold, a strategy that avoids the need for pre-functionalized starting materials. numberanalytics.com Additionally, the acetyl group can serve as a synthetic linchpin for a variety of transformations, including the synthesis of more complex heterocyclic systems fused to the benzofuran core. researchgate.net Investigating the reactivity of the furan (B31954) ring itself, which can sometimes act as a diene in cycloaddition reactions under specific conditions, could also lead to new molecular architectures. rsc.org
Advanced In Situ Spectroscopic Characterization during Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced in situ spectroscopic techniques can provide real-time insights into the formation and transformation of reactive intermediates during the synthesis of this compound.
Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction. This data is invaluable for elucidating complex reaction pathways, identifying catalyst deactivation pathways, and optimizing reaction conditions for improved yield and selectivity. For example, in situ studies could be employed to understand the precise role of a catalyst in a C-O bond-forming cyclization step to form the benzofuran ring. nih.gov
Integration of Machine Learning in Predicting Reactivity and Properties
The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize how chemical research is conducted. nih.gov For a molecule like this compound, ML algorithms can be trained on existing datasets of benzofuran derivatives to predict various properties. cmu.edunih.gov
Future research could focus on developing ML models to:
Predict reaction outcomes: By analyzing a vast number of known reactions, ML can predict the likely products and yields for new combinations of reactants and catalysts, accelerating the discovery of optimal synthetic routes. researchgate.netchemrxiv.org
Forecast biological activity: ML models can be trained to predict the potential therapeutic effects or toxicity of new derivatives based on their molecular structure, guiding the synthesis of compounds with desired biological profiles. nih.gov
Estimate physicochemical properties: Properties such as solubility, stability, and electronic properties, which are crucial for material science applications, can be predicted with increasing accuracy, saving time and resources on experimental measurements. cmu.edu
Design and Synthesis of Novel Materials Based on the Benzofuran Core
Benzofuran derivatives are not only important in medicine but also show promise in the field of materials science due to their electronic and optical properties. researchgate.net The rigid, planar structure of the benzofuran core makes it an attractive building block for organic electronic materials.
Future investigations could explore the incorporation of this compound or its derivatives into larger conjugated systems for applications in:
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through substitution, benzofuran-based molecules could be developed as efficient emitters or host materials.
Organic Photovoltaics (OPVs): The benzofuran moiety can be integrated into donor or acceptor materials for organic solar cells. nih.gov
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures makes benzofuran derivatives candidates for semiconductor materials in transistors. nih.gov
Energy Storage: Benzofuran-based compounds are also being investigated for their potential in energy storage applications like batteries and supercapacitors. numberanalytics.com
Multi-component Reactions for Rapid Chemical Space Exploration
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. numberanalytics.com This approach is highly efficient and ideal for generating chemical libraries for drug discovery and materials science. kcl.ac.uknih.gov
A significant future research direction would be the development of novel MCRs that incorporate a this compound precursor to rapidly access a diverse range of complex benzofuran derivatives. elsevierpure.comnih.gov For example, the acetyl group could potentially participate in reactions with amines and isocyanides to quickly build intricate heterocyclic systems. kcl.ac.uk The ability to generate a large number of structurally diverse molecules in a time- and resource-efficient manner is crucial for exploring the vast chemical space around the benzofuran scaffold. nih.govelsevierpure.com
Q & A
Advanced Research Question
- Analog synthesis : Modify substituents (e.g., ethyl group → methyl/propyl) to assess steric/electronic effects on bioactivity .
- Enzyme assays : Use purified targets (e.g., cytochrome P450) to quantify inhibition constants (Ki).
- Molecular docking : Tools like PyRx and Discovery Studio predict binding modes to active sites, validated by mutagenesis studies .
What computational tools are suitable for predicting ADMET properties of this compound?
Advanced Research Question
- ADMET Prediction : SwissADME evaluates Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). This compound’s logP (~3.2) suggests moderate bioavailability .
- Toxicity screening : ProTox-II identifies potential hepatotoxicity risks via structural alerts (e.g., benzofuran moiety).
- Metabolic stability : CYP450 interaction simulations in AutoDock Vina assess susceptibility to oxidative metabolism.
How can crystallographic disorder in the ethyl or acetyl groups be resolved during refinement?
Advanced Research Question
Disorder is common in flexible substituents. Mitigation strategies:
- Multi-part modeling : Split disordered atoms into two sites with occupancy factors summing to 1.
- Restraints : Apply SIMU/DELU restraints in SHELXL to maintain reasonable geometry .
- Twinned data : Use TWINABS for scaling if crystals exhibit twinning, as seen in benzofuran derivatives .
What methods address regioselectivity challenges during benzofuran functionalization?
Advanced Research Question
- Directing groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attack to the 2-position.
- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield for 2-acetyl-3-ethylbenzofuran) .
- Lewis acid tuning : FeCl₃ vs. AlCl₃ may shift acylation sites due to differing electrophilicity.
Which analytical techniques are most effective for assessing purity and stability?
Basic Research Question
- HPLC-DAD : Quantify purity (>99%) using a C18 column (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates shelf stability).
- NMR stability studies : Monitor degradation in DMSO-d₆ over 7 days; absence of new peaks confirms stability .
How can comparative studies with structural analogs enhance understanding of this compound’s reactivity?
Advanced Research Question
- Electronic effects : Compare reaction rates with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents in Friedel-Crafts reactions.
- Biological cross-screening : Test analogs against bacterial strains to correlate substituents with antimicrobial activity .
- Crystallographic comparisons : Overlay structures (e.g., Mercury CSD ) to identify steric influences on packing .
What steps ensure reproducibility in synthetic and crystallographic data?
Basic Research Question
- Detailed protocols : Publish reaction parameters (e.g., exact stoichiometry, cooling rates) in supplementary information.
- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) with full refinement logs .
- Peer validation : Independent replication studies (e.g., via ORCID-linked datasets ) confirm methodology robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
